6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a complex heterocyclic compound that features a quinoline core fused with an oxazine ring. The presence of a chloro substituent and a dimethoxyphenethyl group adds to its structural diversity, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate quinoline derivatives with oxazine precursors under controlled conditions. Key steps may include:
Formation of the quinoline core: This can be achieved through methods such as the Skraup synthesis or Friedländer synthesis.
Introduction of the oxazine ring: This step often involves the reaction of the quinoline derivative with an appropriate oxazine precursor, possibly under acidic or basic conditions to facilitate ring closure.
Functional group modifications: Introduction of the chloro and dimethoxyphenethyl groups can be achieved through electrophilic aromatic substitution or other suitable organic transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace the chloro or methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the search for new anticancer, antimicrobial, or antiviral agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical transformations and reaction mechanisms.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mode of action and potential therapeutic uses.
Industrial Applications: Its derivatives may find use in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism by which 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The presence of the chloro and dimethoxyphenethyl groups can influence its binding affinity and specificity, making it a versatile compound for drug design.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-methylquinoline share the quinoline core but differ in their substituents and overall structure.
Oxazine Derivatives: Compounds like 1,3-oxazine and 1,3-benzoxazine have similar ring structures but lack the quinoline core.
Chloro and Dimethoxyphenethyl Substituted Compounds: Other compounds with chloro and dimethoxyphenethyl groups may include various substituted benzene derivatives.
Uniqueness
6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is unique due to its combination of a quinoline core with an oxazine ring and specific substituents. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-25-18-6-5-14(10-19(18)26-2)7-9-24-12-15-11-17(22)16-4-3-8-23-20(16)21(15)27-13-24/h3-6,8,10-11H,7,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPWJKIMYCTOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.